(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate
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Overview
Description
®-6’-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3’-bipyridin]-4-yl trifluoromethanesulfonate is a complex organic compound It is characterized by its unique structure, which includes a pyrrolidine ring, a bipyridine moiety, and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6’-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3’-bipyridin]-4-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced via a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.
Coupling with Bipyridine: The bipyridine moiety is coupled with the pyrrolidine derivative using a palladium-catalyzed cross-coupling reaction.
Trifluoromethanesulfonate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bipyridine moiety, converting it to a dihydrobipyridine derivative.
Substitution: The trifluoromethanesulfonate group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ®-6’-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3’-bipyridin]-4-yl trifluoromethanesulfonate depends on its application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity of the metal. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-6’-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3’-bipyridin]-4-yl chloride
- ®-6’-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3’-bipyridin]-4-yl bromide
Uniqueness
The trifluoromethanesulfonate group in ®-6’-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3’-bipyridin]-4-yl trifluoromethanesulfonate imparts unique reactivity, making it more versatile in substitution reactions compared to its chloride and bromide counterparts. This enhances its utility in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C21H28F3N3O5SSi |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
[1-[6-[(3R)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-1-yl]pyridin-3-yl]-2-oxopyridin-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C21H28F3N3O5SSi/c1-20(2,3)34(4,5)32-17-8-10-26(14-17)18-7-6-15(13-25-18)27-11-9-16(12-19(27)28)31-33(29,30)21(22,23)24/h6-7,9,11-13,17H,8,10,14H2,1-5H3/t17-/m1/s1 |
InChI Key |
ZBAVQXJLNAHSQL-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCN(C1)C2=NC=C(C=C2)N3C=CC(=CC3=O)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C1)C2=NC=C(C=C2)N3C=CC(=CC3=O)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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